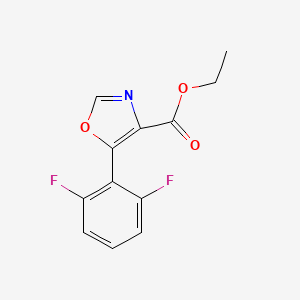
5-(4-Fluorophenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Fluorophenyl)-2-formylphenol, 95% (5-F2FP) is a synthetic compound with an array of potential applications in research and laboratory experiments. This organic compound belongs to the family of phenols, which are characterized by a hydroxyl group attached to an aromatic hydrocarbon group. 5-F2FP is also known as 5-fluoro-2-formylphenol and 4-fluoro-2-hydroxybenzaldehyde, and is used in a variety of scientific research applications.
Applications De Recherche Scientifique
5-F2FP is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a number of organic compounds, including polymers, polysaccharides, and polyphenols. Additionally, 5-F2FP has been used as a precursor in the synthesis of a variety of pharmaceuticals, such as nonsteroidal anti-inflammatory drugs and antifungal agents. It has also been used in the synthesis of organic dyes, which are used in a variety of applications, such as paper manufacturing and printing.
Mécanisme D'action
The mechanism of action of 5-F2FP is not yet fully understood. However, it is believed that the hydroxyl group of the compound is responsible for its reactivity. It is thought that the hydroxyl group acts as an electron donor, allowing the compound to react with other molecules. In addition, the presence of the fluorine atom in the aromatic ring of the compound is thought to increase its reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-F2FP are not yet fully understood. However, it is believed that the compound may have some antioxidant properties due to its hydroxyl group. Additionally, 5-F2FP has been shown to inhibit the growth of certain bacteria, suggesting that it may have antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
5-F2FP has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of the compound is its high reactivity, which makes it suitable for use in a variety of synthetic reactions. Additionally, the compound is relatively inexpensive and easy to obtain, making it a cost-effective choice for laboratory experiments. However, the compound is also highly flammable and toxic, and should be handled with care when used in experiments.
Orientations Futures
The potential applications of 5-F2FP are still being explored. Some potential future directions include the use of the compound in the development of new drugs and pharmaceuticals, as well as in the synthesis of new organic materials. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound. Finally, more research is needed to identify the most efficient and cost-effective methods for synthesizing 5-F2FP in the laboratory.
Méthodes De Synthèse
5-F2FP can be synthesized in the laboratory through a number of methods. One of the most common routes involves the oxidation of 4-fluorophenol with hydrogen peroxide and formic acid. The reaction is typically carried out in an acidic medium, such as acetic acid, and yields 5-F2FP as a white solid. Other methods for synthesizing 5-F2FP include the reaction of 4-fluorophenol with sulfuric acid and sodium nitrite, and the reduction of 4-fluorobenzaldehyde with sodium borohydride.
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-5-3-9(4-6-12)10-1-2-11(8-15)13(16)7-10/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMASPRKSNDDQHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626532 |
Source


|
| Record name | 4'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-2-formylphenol | |
CAS RN |
343603-95-2 |
Source


|
| Record name | 4'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














